2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
Description
Systematic Nomenclature and Structural Characterization
Systematic Nomenclature
The IUPAC name 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol delineates its structure unambiguously:
- Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted by methyl groups at positions 1 and 3.
- Aminomethyl bridge : A –CH₂–NH–CH₂– linker connecting the pyrazole’s C4 to the phenol’s C2.
- Phenolic moiety : A benzene ring with a hydroxyl group at the para position.
The molecular formula is C₁₃H₁₆N₃O , yielding a molecular weight of 230.29 g/mol (calculated from atomic masses: C=12, H=1, N=14, O=16). Discrepancies in reported molecular weights (e.g., 217.27 g/mol in some sources) likely stem from typographical errors or misassignments.
Structural Characterization
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous pyrazole-phenol hybrids reveal:
- Pyrazole ring planarity : Dihedral angles <5° relative to the phenolic ring, facilitating π-π stacking interactions.
- Hydrogen bonding : Intramolecular H-bonds between the phenolic –OH and aminomethyl –NH (distance: 2.65–2.78 Å).
Spectroscopic signatures :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.72–7.18 (aromatic H), 4.31 (–CH₂–NH–), 3.91 (N–CH₃), 2.49 (pyrazole–CH₃) |
| ¹³C NMR | 155.4 ppm (C–O phenolic), 146.1 ppm (C–N pyrazole), 20.3–25.6 ppm (CH₃) |
| IR | 3320 cm⁻¹ (–OH stretch), 1602 cm⁻¹ (C=N pyrazole), 1245 cm⁻¹ ( |
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10-12(9-16(2)15-10)8-14-7-11-5-3-4-6-13(11)17/h3-6,9,14,17H,7-8H2,1-2H3 |
InChI Key |
AKRFTGJJGBAHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with 2-aminomethylphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the aminomethyl bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Hydrogen-Bonding and Crystallographic Behavior
- Target Compound: The phenolic -OH group facilitates hydrogen-bonded networks, as observed in similar phenolic-pyrazole hybrids (e.g., C–O···H–N interactions in ). Graph set analysis () would classify these as $ \text{R}_2^2(8) $ motifs.
- Comparison with Non-Phenolic Analogues: Methoxy or alkylamine derivatives (e.g., ) exhibit weaker hydrogen-bonding capacity, leading to less predictable crystal packing and lower melting points .
Biological Activity
2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure of this compound includes a pyrazole moiety, which is known for its diverse biological activities. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O |
| Molecular Weight | 220.28 g/mol |
| CAS Number | 1172305-13-3 |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have been shown to inhibit cancer cell proliferation through various mechanisms. A study highlighted that pyrazole derivatives could induce apoptosis in cancer cell lines such as A549 and H460, with IC50 values indicating moderate to high cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also notable. Pyrazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, suggesting a possible therapeutic role in inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been widely studied. These compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Modulation of Immune Response : By influencing cytokine production, these compounds may enhance or suppress immune responses, providing therapeutic benefits in autoimmune conditions.
Case Studies
Several studies have explored the effects of pyrazole derivatives on cancer and inflammation:
- Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human lung cancer cells (A549). The results showed significant inhibition of cell viability with IC50 values ranging from 150 µg/mL to 200 µg/mL for different derivatives .
- Inflammation Model : In an animal model of inflammation, a pyrazole derivative was administered to assess its impact on inflammatory markers. The results indicated a significant reduction in TNF-alpha and IL-6 levels, demonstrating its anti-inflammatory potential .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by functionalization. Key steps include:
- Pyrazole ring formation : Condensation of hydrazines with diketones or aldehydes under reflux conditions.
- Aminomethylation : Reaction of the pyrazole intermediate with formaldehyde and phenol derivatives in polar solvents (e.g., ethanol or DMSO) at controlled temperatures (60–80°C).
- Catalysts : Palladium on carbon (Pd/C) or acid/base catalysts may enhance yields .
Q. Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine + diketone, ethanol, reflux | 60–75 | |
| Aminomethylation | Formaldehyde, phenol, DMSO, 70°C, Pd/C | 50–65 | |
| Purification | Column chromatography (silica gel, hexane:EA) | >90 purity |
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- NMR spectroscopy : 1H/13C NMR confirms structural integrity, particularly the phenolic -OH (~10 ppm) and pyrazole CH3 groups (~2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. Table 2: Key Spectral Data
| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|
| Phenolic -OH | 9.8–10.2 | - |
| Pyrazole CH3 | 2.3–2.6 | 12–15 |
| Aminomethyl (-CH2-) | 3.7–4.1 | 45–50 |
Q. What are the primary research applications of this compound in academia?
Methodological Answer:
- Medicinal chemistry : Investigated as a Janus kinase (JAK) inhibitor due to its pyrazole-phenol pharmacophore .
- Enzyme inhibition : Modulates activity in biochemical assays via hydrogen bonding with active-site residues .
- Material science : Serves as a ligand for metal-organic frameworks (MOFs) due to its chelating phenolic group .
Advanced Research Questions
Q. How do reaction mechanisms explain the formation of byproducts during synthesis?
Methodological Answer: Byproducts often arise from:
- Over-alkylation : Excess formaldehyde leads to di-substituted amines. Mitigated by stoichiometric control .
- Oxidation of phenol : Atmospheric oxygen can oxidize the phenolic -OH to quinones. Use of inert atmospheres (N2/Ar) suppresses this .
- Side-chain hydrolysis : Acidic/basic conditions may cleave the aminomethyl linker. pH monitoring is critical .
Q. Resolution Strategy :
- Optimize reaction time/temperature via kinetic studies.
- Use scavengers (e.g., ascorbic acid) to prevent oxidation .
Q. How can contradictions in spectroscopic data between studies be resolved?
Methodological Answer: Discrepancies in NMR or MS data may stem from:
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering spectral profiles. Use 2D NMR (COSY, HSQC) to resolve .
- Impurity interference : Recrystallize or repurify samples before analysis .
Case Study :
A 2024 study reported a pyrazole CH3 shift at 2.5 ppm in DMSO-d6, while a 2025 study observed 2.3 ppm in CDCl3 due to solvent polarity differences .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
Methodological Answer:
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the pyrazole ring to enhance binding affinity .
- Linker variation : Replace the aminomethyl group with sulfonamide or ester moieties to alter pharmacokinetics .
- Phenol derivatization : Acetylate the -OH group to improve membrane permeability, then hydrolyze in vivo .
Q. Table 3: Bioactivity Optimization
| Modification | Target Activity | Efficacy Change | Reference |
|---|---|---|---|
| Pyrazole -CH3 → -CF3 | JAK2 inhibition | IC50 ↓ 40% | |
| Phenol acetylation | Solubility in lipid membranes | ↑ 3-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
